molecular formula C17H18N4O3S2 B2647574 2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole CAS No. 2034489-13-7

2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole

Cat. No.: B2647574
CAS No.: 2034489-13-7
M. Wt: 390.48
InChI Key: JFXBXDJFCMGUFU-UHFFFAOYSA-N
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Description

2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperidine ring via a carbonyl group, with an imidazole moiety attached to the piperidine ring through a sulfonyl linkage

Scientific Research Applications

2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the imidazole moiety via sulfonylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The imidazole and benzothiazole rings can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The sulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the carbonyl group yields the corresponding alcohol.

Mechanism of Action

The mechanism of action of 2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The imidazole moiety can act as a ligand for metal ions, while the benzothiazole core may interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-imidazol-2-yl)benzothiazole
  • 4-(1-methyl-1H-imidazol-2-ylsulfonyl)piperidine
  • 1-(1-methyl-1H-imidazol-2-ylsulfonyl)piperidine-4-carboxylic acid

Uniqueness

2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the imidazole and benzothiazole moieties allows for diverse interactions with biological targets, while the piperidine ring provides additional flexibility and stability.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-20-11-8-18-17(20)26(23,24)12-6-9-21(10-7-12)16(22)15-19-13-4-2-3-5-14(13)25-15/h2-5,8,11-12H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXBXDJFCMGUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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